N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-16(15-7-4-10-21-15)18-13-17(8-11-20-12-9-17)22-14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXDKGIREDUPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CO2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved by hydrogenation of dihydropyran using Raney nickel as a catalyst.
Introduction of the Phenylthio Group: This step involves the reaction of the tetrahydropyran derivative with a phenylthiol in the presence of a base such as sodium hydride.
Attachment of the Furan Carboxamide Moiety: The final step involves the coupling of the intermediate with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, acetic acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Brominated furan derivatives.
Scientific Research Applications
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-4-carboxamide share the tetrahydropyran ring structure.
Phenylthio Compounds: Compounds such as phenylthioacetic acid contain the phenylthio group.
Furan Carboxamides: Compounds like furan-2-carboxamide share the furan carboxamide moiety.
Uniqueness
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Biological Activity
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide is a compound of interest due to its potential biological activities stemming from its unique structural features, including a furan ring, a carboxamide group, and a phenylsulfanyl substituent. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 334.40 g/mol
- Structure : The compound features a furan ring attached to a carboxamide group and a phenylsulfanyl moiety, which may enhance its reactivity and biological interactions.
Antifungal Activity
Research has indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, studies on related furan derivatives have shown effectiveness against various fungal strains, including Candida albicans and Candida parapsilosis.
Table 1: Antifungal Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Fungi |
|---|---|---|
| Compound A (similar structure) | 1.23 | Candida parapsilosis |
| Compound B (similar structure) | 3.00 | Candida albicans |
| This compound | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that structural modifications significantly influence antifungal efficacy. The presence of electronegative atoms in the phenyl moiety has been linked to enhanced activity due to increased lipophilicity, which facilitates drug absorption and interaction with fungal targets.
The antifungal mechanism is primarily attributed to the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. Compounds similar to this compound have been shown to inhibit the enzyme CYP51, which is involved in ergosterol biosynthesis.
Research Findings
Recent studies have highlighted the potential of this compound in medicinal chemistry. The unique combination of functional groups may allow for further modifications leading to enhanced biological activity. Molecular docking studies suggest that this compound may effectively bind to target proteins involved in fungal metabolism.
Table 2: Molecular Docking Scores for Related Compounds
| Compound | Docking Score | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound A | -7.5 | -9.0 |
| Compound B | -8.0 | -10.5 |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For analogs, the furan-2-carboxamide moiety is often introduced via coupling reactions between furan-2-carboxylic acid derivatives and amine-containing intermediates. For example, furan-2-carboxylic acid chloride may react with a tetrahydropyran-derived amine under basic conditions (e.g., triethylamine) to form the carboxamide bond . Key intermediates include:
- 4-(Phenylsulfanyl)oxane-4-carboxylic acid : Prepared via thiol-ene coupling or nucleophilic substitution.
- 4-(Aminomethyl)-4-(phenylsulfanyl)oxane : Generated by reduction of a nitrile or amide intermediate.
- Purification steps often employ column chromatography or recrystallization using ethanol/chloroform mixtures .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the furan ring (δ 6.3–7.5 ppm for protons), oxane (δ 3.5–4.5 ppm for CH2/O), and phenylsulfanyl groups (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and furan C-O-C absorption (~1015 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns .
Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Antimicrobial Screening : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC50 values with controls .
Advanced Research Questions
Q. What strategies can optimize the yield and purity of this compound during synthesis?
- Methodological Answer :
- High-Throughput Screening (HTS) : Test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., DMAP vs. pyridine) to maximize coupling efficiency .
- Continuous Flow Chemistry : Reduce side reactions (e.g., oxidation of the thioether group) by controlling residence time and temperature .
- HPLC Purification : Use C18 columns with acetonitrile/water gradients to isolate >95% pure product .
Q. How can computational methods like molecular docking predict its biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into active sites of targets (e.g., COX-2, EGFR) using PubChem 3D conformers. Validate with binding energy scores (< -7 kcal/mol suggests strong affinity) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD and hydrogen bond persistence .
Q. What approaches resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies (e.g., IC50 values for anticancer activity) and apply statistical models (e.g., random-effects ANOVA) to identify outliers .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing phenylsulfanyl with methyl groups) to isolate key pharmacophores .
- Orthogonal Assays : Confirm ambiguous results using alternative methods (e.g., apoptosis via flow cytometry alongside MTT data) .
Q. What are the metabolic pathways and stability studies relevant to this compound?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., sulfoxide derivatives) .
- pH Stability Testing : Expose the compound to buffers (pH 1–10) and measure decomposition rates using UV-Vis spectroscopy (λ = 270 nm for furan absorbance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
